molecular formula C9H18BrNO B2733448 4-(2-Bromoethyl)-2,2,3-trimethylmorpholine CAS No. 2156289-88-0

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine

Cat. No.: B2733448
CAS No.: 2156289-88-0
M. Wt: 236.153
InChI Key: RYSQZFLEMBJKAF-UHFFFAOYSA-N
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Description

“4-(2-Bromoethyl)-2,2,3-trimethylmorpholine” is a complex organic compound. It likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromination reactions are commonly used in organic chemistry to introduce bromine atoms into a molecule . Electrochemical strategies for the bromination of alkenes using anodically generated bromine have been reported .

Scientific Research Applications

Synthesis and Catalysis

One significant application is in the synthesis of complex organic molecules and polymers. For instance, bromoethylsulfonium salts, including derivatives similar to 4-(2-Bromoethyl)-2,2,3-trimethylmorpholine, have been utilized as effective annulation agents for creating 6- and 7-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines. This process involves the generation of a vinyl sulfonium salt followed by annulation to yield the desired heterocyclic compounds in good to excellent yields. Such methods accommodate a wide range of nitrogen substituents and demonstrate the versatility of bromoethyl compounds in synthesizing complex structures (Yar, McGarrigle, & Aggarwal, 2009).

Material Science

In material science, derivatives of this compound have been explored for their potential in modifying the properties of polymers. For example, the synthesis and functionalization of poly(3-hexylthiophene) (P3HT) have been demonstrated, where bromination at the 4-position followed by lithium–bromine exchange offers a postpolymerization modification strategy. This allows for the introduction of functional groups like ketones, alcohols, and azides, enabling further chemical modifications and potentially altering the electronic properties of P3HT for applications in organic electronics (Koo, Sletten, & Swager, 2014).

Environmental Applications

Additionally, brominated compounds, analogous to this compound, have been investigated for their roles in environmental remediation. For instance, the degradation mechanisms, kinetics, and toxicity of brominated phenols have been studied in the context of water purification, highlighting the importance of understanding the environmental fate and potential impacts of brominated organic compounds (Xu et al., 2018).

Properties

IUPAC Name

4-(2-bromoethyl)-2,2,3-trimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-8-9(2,3)12-7-6-11(8)5-4-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSQZFLEMBJKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CCBr)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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